molecular formula C28H25N3O5S B2859172 2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one CAS No. 1114646-90-0

2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one

Cat. No. B2859172
CAS RN: 1114646-90-0
M. Wt: 515.58
InChI Key: MMPXNLQYLDWFFL-UHFFFAOYSA-N
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Description

2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H25N3O5S and its molecular weight is 515.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Compounds related to the quinazolin-4(3H)-one structure, including variants with methoxyphenyl groups, have been extensively synthesized and evaluated for their potential in various biological applications. For instance, a study detailed the synthesis of novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones, revealing significant analgesic and anti-inflammatory activities with moderate ulcerogenic potential, suggesting potential therapeutic applications in pain and inflammation management (Alagarsamy et al., 2011). Another research endeavor focused on the synthesis of 2-aryl quinazolin-4(3H)-one derivatives via a [Cp*RhIII]-catalyzed annulation, highlighting a methodological advancement in the chemical synthesis of quinazolinone derivatives (Xiong et al., 2018).

Analgesic Activities

Investigations into the analgesic properties of quinazolin-4(3H)-one derivatives demonstrated significant pain-relieving activities. One study synthesized derivatives and found them to exhibit high analgesic activity, surpassing standard analgesic drugs in efficacy, indicating a promising direction for new pain management solutions (Osarodion, 2023).

Antioxidant Properties

Quinazolinones have also been evaluated for their antioxidant properties, with research showing that certain 2-substituted derivatives exhibit potent antioxidant activity, highlighting the scaffold's potential in combating oxidative stress-related diseases (Mravljak et al., 2021).

Antihistaminic Agents

Further studies have synthesized and tested quinazolinone derivatives as H1-antihistaminic agents, demonstrating significant protection against histamine-induced bronchospasm in guinea pigs. This suggests potential applications in treating allergic reactions and conditions (Alagarsamy et al., 2009).

Antimicrobial and Antitubercular Activities

Quinazolin-4(3H)-one derivatives have also been synthesized for antimicrobial and antitubercular activities, with some compounds showing potent activity against Mycobacterium tuberculosis. These findings underscore the potential of quinazolinone derivatives in developing new antimicrobial agents (Rahman et al., 2014).

properties

IUPAC Name

2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5S/c1-17-23(29-26(36-17)21-12-8-14-24(34-3)25(21)35-4)16-37-28-30-22-13-6-5-11-20(22)27(32)31(28)18-9-7-10-19(15-18)33-2/h5-15H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPXNLQYLDWFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one

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